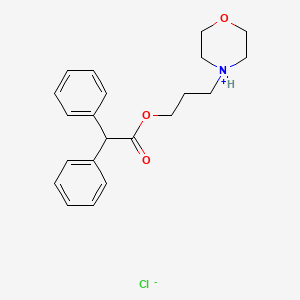
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride is a chemical compound that combines the structural features of 2,2-diphenylacetic acid and 3-morpholinopropyl ester, with the addition of a hydrochloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 3-morpholinopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as pivalic anhydride and a catalyst like a chiral acyl-transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester moiety can undergo hydrolysis to release the active 2,2-diphenylacetic acid, which may interact with enzymes or receptors in biological systems. The morpholine ring can also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenylacetic acid: A precursor to the ester, used in various organic synthesis reactions.
3-Morpholinopropanol: A component of the ester, used in the synthesis of pharmaceuticals and other organic compounds.
Diphenylacetic acid derivatives: Compounds with similar structural features and applications in organic synthesis and medicinal chemistry.
Uniqueness
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride is unique due to its combination of the diphenylacetic acid and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
66902-51-0 |
|---|---|
Formule moléculaire |
C21H26ClNO3 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
3-morpholin-4-ium-4-ylpropyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H25NO3.ClH/c23-21(25-15-7-12-22-13-16-24-17-14-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-6,8-11,20H,7,12-17H2;1H |
Clé InChI |
WTQXHMJJMABQNJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


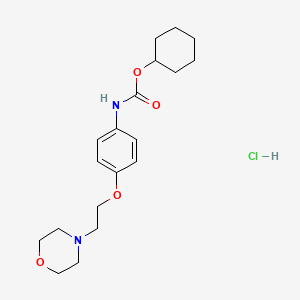
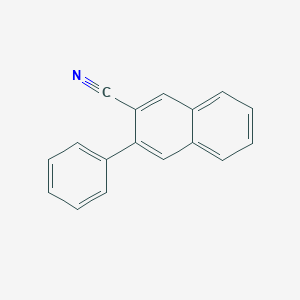

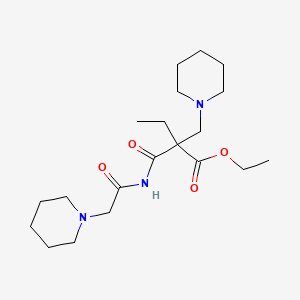

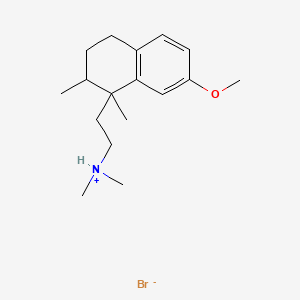
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)



![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)


![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)
